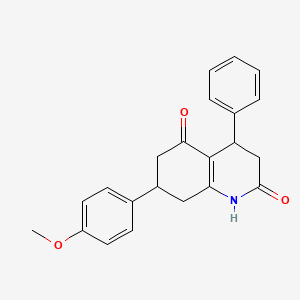

![molecular formula C16H17N5O B5543691 N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine](/img/structure/B5543691.png)

N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

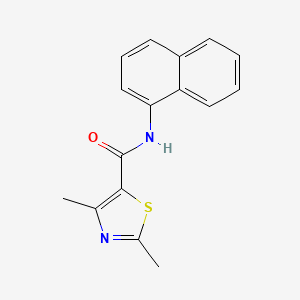

The compound “N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine” belongs to a class of chemicals that often exhibit significant biological and pharmaceutical properties. Pyrazole and pyrimidine rings are common in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The methoxyphenyl and methylpyrimidin groups suggest potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic building blocks such as phenyl derivatives, methoxybenzenes, or pyrazole precursors. For instance, direct reductive amination or Michael addition reactions can be employed to introduce amine functionalities to the core structure, as demonstrated in the synthesis of related compounds (Bawa, Ahmad, & Kumar, 2009). These methodologies could be adapted for the targeted compound, emphasizing the role of catalysts and specific reagents in achieving desired structural features.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One of the notable scientific applications of pyrazolic compounds, which share a similar structural motif to N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine, is their use as corrosion inhibitors for metals. A study by Chetouani et al. (2005) investigated the inhibitive effect of bipyrazole compounds on the corrosion of pure iron in acidic media. These compounds demonstrated high efficiency as corrosion inhibitors, with efficiencies reaching up to 93% at certain concentrations. The study utilized various techniques, including weight loss and electrochemical methods, to evaluate the compounds' effectiveness. The inhibitors were found to act as mixed-type inhibitors and adhered to the iron surface following the Langmuir adsorption isotherm model (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Synthesis of Pyrazolopyrimidine Derivatives

Another significant application is the synthesis of pyrazolopyrimidine derivatives, which have been explored for their potential anti-inflammatory and anti-cancer activities. Kaping et al. (2016) described an environmentally benign and efficient method for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives. This method employed ultrasound irradiation and KHSO4 in an aqueous medium, leading to high yields of the desired products. The synthesized compounds were screened for anti-inflammatory and anti-cancer activities, showing promising results. The advantages of this synthesis method include operational simplicity, high yields, and the avoidance of harsh reaction conditions (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Antitumor, Antifungal, and Antibacterial Activities

The synthesis and biological evaluation of pyrazole derivatives have also been a focus, particularly concerning their antitumor, antifungal, and antibacterial activities. Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives and explored their biological activities. These derivatives were crystallized in various space groups, and their structures were confirmed through several spectroscopic and crystallographic techniques. The study found that these compounds exhibited significant biological activity against breast cancer and microbes, highlighting their potential as pharmaceutical agents (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

Eigenschaften

IUPAC Name |

N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-4-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c1-12-6-7-17-16(20-12)18-9-13-10-19-21(11-13)14-4-3-5-15(8-14)22-2/h3-8,10-11H,9H2,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVMHNXLUGXTQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NCC2=CN(N=C2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpyrimidin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)

![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)

![3-{3-[(mesitylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5543648.png)

![N-(3-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B5543655.png)

![5-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5543667.png)

![ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5543686.png)